molecular formula C19H34P2 B12564302 9,9'-(Propane-1,3-diyl)bis(9-phosphabicyclo[3.3.1]nonane) CAS No. 143540-36-7

9,9'-(Propane-1,3-diyl)bis(9-phosphabicyclo[3.3.1]nonane)

Cat. No.: B12564302
CAS No.: 143540-36-7
M. Wt: 324.4 g/mol
InChI Key: PTZJYHWVFUJRTJ-UHFFFAOYSA-N
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Description

9,9’-(Propane-1,3-diyl)bis(9-phosphabicyclo[331]nonane) is an organophosphorus compound known for its unique bicyclic structure This compound is part of the phosphabicyclononane family, which is characterized by a phosphorus atom integrated into a bicyclic framework

Preparation Methods

The synthesis of 9,9’-(Propane-1,3-diyl)bis(9-phosphabicyclo[3.3.1]nonane) typically involves the reaction of halogenated alkanes with triphenylphosphine. One common method includes reacting a halogenated propane derivative with triphenylphosphine in the presence of a base such as sodium iodide or sodium cyanide. The reaction proceeds through the formation of a phosphonium salt intermediate, which undergoes cyclization to form the desired bicyclic structure. The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent unwanted side reactions .

Chemical Reactions Analysis

9,9’-(Propane-1,3-diyl)bis(9-phosphabicyclo[3.3.1]nonane) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, converting the compound into phosphines.

    Substitution: The phosphorus atom in the bicyclic structure can participate in nucleophilic substitution reactions, where halogenated derivatives can be replaced by nucleophiles like amines or alcohols.

Common reagents and conditions for these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures to ensure high yields and selectivity .

Scientific Research Applications

9,9’-(Propane-1,3-diyl)bis(9-phosphabicyclo[3.3.1]nonane) has found applications in various scientific research fields:

Mechanism of Action

The mechanism by which 9,9’-(Propane-1,3-diyl)bis(9-phosphabicyclo[3.3.1]nonane) exerts its effects involves its ability to coordinate with metal centers, forming stable complexes. These complexes can facilitate various catalytic processes by providing an optimal environment for substrate activation and transformation. The phosphorus atom in the bicyclic structure plays a crucial role in stabilizing the transition states and intermediates during these reactions .

Comparison with Similar Compounds

Similar compounds to 9,9’-(Propane-1,3-diyl)bis(9-phosphabicyclo[3.3.1]nonane) include other phosphabicyclononanes and borabicyclononanes. For example:

The uniqueness of 9,9’-(Propane-1,3-diyl)bis(9-phosphabicyclo[3.3.1]nonane) lies in its ability to form stable complexes with metals, making it a valuable ligand in catalysis and coordination chemistry .

Properties

CAS No.

143540-36-7

Molecular Formula

C19H34P2

Molecular Weight

324.4 g/mol

IUPAC Name

9-[3-(9-phosphabicyclo[3.3.1]nonan-9-yl)propyl]-9-phosphabicyclo[3.3.1]nonane

InChI

InChI=1S/C19H34P2/c1-6-16-8-2-9-17(7-1)20(16)14-5-15-21-18-10-3-11-19(21)13-4-12-18/h16-19H,1-15H2

InChI Key

PTZJYHWVFUJRTJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCCC(C1)P2CCCP3C4CCCC3CCC4

Origin of Product

United States

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